Journal Name:Foodborne Pathogens and Disease
Journal ISSN:1535-3141
IF:3.788
Journal Website:http://www.liebertpub.com/fpd
Year of Origin:2004
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:91
Publishing Cycle:Quarterly
OA or Not:Not
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-06-02 , DOI:
10.1016/j.bioelechem.2023.108483
The application of negative polarity electrical pulse (↓) following positive polarity pulses (↑) may induce bipolar cancellation (BPC), a unique physiological response believed to be specific to nanosecond electroporation (nsEP). The literature lacks analysis of bipolar electroporation (BP EP) involving asymmetrical sequences composed of nanosecond and microsecond pulses. Moreover, the impact of interphase interval on BPC caused by such asymmetrical pulse needs consideration. In this study, the authors utilized the ovarian clear carcinoma cell line (OvBH-1) model to investigate the BPC with asymmetrical sequences. Cells were exposed to pulses delivered in 10-pulse bursts but as uni- or bipolar, symmetrical, or asymmetrical sequences with a duration of 600 ns or 10 µs and electric field strength equal to 7.0 or 1.8 kV/cm, respectively. It was shown that the asymmetry of pulses influences BPC. The obtained results have also been investigated in the context of calcium electrochemotherapy. The reduction of cell membrane poration, and cell survival have been observed following Ca2+ electrochemotherapy. The effects of interphase delays (1 and 10 µs) on the BPC phenomenon were reported. Our findings show that the BPC phenomenon can be controlled using pulse asymmetry or delay between the positive and negative polarity of the pulse.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.bioelechem.2023.108498
Electroporation is a useful tool for the manipulation with the cell membrane permeability. Underlying physicochemical processes taking place at the molecular level during electroporation are relatively well studied. However, various processes remain unknown, one of them is lipid oxidation, a chain reaction that causes degradation of lipids, and might explain the long-lasting membrane permeability after the electric field has ceased. The aim of our study was to observe the differences in the electrical properties of planar lipid bilayers, as in vitro cell membrane models, due to lipid oxidation. Phospholipids were chemically oxidized and oxidation products were analysed using mass spectrometry. Electrical properties, resistance R (Ω) and capacitance C (F) were measured using an LCR meter. Using a previously developed measuring device, a linear increasing signal was applied to a stable bilayer in order to measure its breakdown voltage Ubr (V) and lifetime tbr (µs). We observed an increase in conductance and capacitance of the oxidized planar lipid bilayers when compared to their non-oxidized counterparts. With increasing lipid oxidation, the core of the bilayer becomes more polar, and consequently more permeable. Our findings can explain the long-lasting permeability of the cell membrane after electroporation.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-06-07 , DOI:
10.1016/j.bioelechem.2023.108486
The bacterial anode is a key factor for microbial fuel cell (MFC) performance. This study examined the potential of kaolin (fine clay) to enhance bacteria and conductive particle attachment to the anode. The bio-electroactivity of MFCs based on a carbon-cloth anode modified by immobilization with kaolin, activated carbon, and Geobacter sulfurreducens (kaolin-AC), with only kaolin (kaolin), and a bare carbon-cloth (control) anodes were examined. When the MFCs were fed with wastewater, the MFCs based on the kaolin-AC, kaolin, and bare anodes produced a maximum voltage of 0.6 V, 0.4 V, and 0.25 V, respectively. The maximum power density obtained by the MFC based on the kaolin-AC anode was 1112 mW‧m−2 at a current density of 3.33 A‧m−2, 12% and 56% higher than the kaolin and the bare anodes, respectively. The highest Coulombic efficiency was obtained by the kaolin-AC anode (16%). The relative microbial diversity showed that Geobacter displayed the highest relative distribution of 64% in the biofilm of the kaolin-AC anode. This result proved the advantage of preserving the bacterial anode exoelectrogens using kaolin. To our knowledge, this is the first study evaluating kaolin as a natural adhesive for immobilizing exoelectrogenic bacteria to anode material in MFCs.
Expression of GFP and DsRed fluorescent proteins after gene electrotransfer of tumour cells in vitro
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-06-19 , DOI:
10.1016/j.bioelechem.2023.108490
Fluorescent reporter genes are widely used to study the transfection of various types of primary cells and cell lines. The aim of our research was to investigate the expression dynamics of GFP and DsRed reporter genes individually and combined after gene electrotransfer of plasmids with two different electroporation protocols in B16F10 and CT26 cells in vitro. The cytotoxicity after gene electrotransfer of both plasmids was first determined. Second, the intensity of fluorescence and the percentage of cells transfected with both plasmids individually and in combination were monitored in real time. The results show that the percentage of viability after gene electrotransfer of plasmids using the EP2 pulses was significantly higher compared to the EP1 pulses. In contrast, the percentage of transfected cells and fluorescence intensity were higher after gene electrotransfer with the EP1 pulse protocol. Moreover, the percentage of transfected cells was higher and started earlier in the B16F10 cell line than in the CT26 cell line. However, fluorescence intensity was higher in CT26 cells. Co-expression of fluorescent proteins was achieved only in a small number of cells. In conclusion, this study elucidated some of the dynamics of reporter gene expression in cancer cell lines after gene electrotransfer.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.bioelechem.2023.108503
The nature, the composition and the concentration of electrolytes is essential for electrocatalysis involving redox enzymes. Here, we discuss the effect of various electrolyte compositions with increasing ionic strengths on the stability and activity towards O2 reduction of the bilirubin oxidase from Myrothecium verrucaria (Mv BOD). Different salts, Na2SO4, (NH4)2SO4, NaCl, NaClO4, added to a phosphate buffer (PB) were evaluated with concentrations ranging from 100 mM up to 1.7 M. On functionalized carbon nanotube-modified electrodes, it was shown that the catalytic current progressively decreased with increasing salt concentrations. The process was reversible suggesting it was not related to enzyme leakage. The enzyme was then immobilized on gold electrodes modified by self-assembling of thiols. When the enzyme was simply adsorbed, the catalytic current decreased in a reversible way, thus behaving similarly as on carbon nanotubes. Enzyme mobility at the interface induced by a modification in the interactions between the protein and the electrode upon salt addition may account for this behavior. When the enzyme was covalently attached, the catalytic current increased. Enzyme compaction is proposed to be at the origin of such catalytic current increase because of shorter distances between the first copper site electron acceptor and the electrode.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-05-08 , DOI:
10.1016/j.bioelechem.2023.108458
A new extremophilic isolate (USS-CCA7) was obtained from an acidic environment (pH ∼ 3.2) in Antarctica phylogenetically related to Acidithiobacillus ferrivorans; its electrotrophic capacities were evaluated in a three-electrode electrochemical cell. Cyclic voltammetry showed cathodic peaks of −428 mV, −536 mV, and −634 mV (vs. Ag/AgCl; pH = 1.7; 3 M KCl) for nitrate, oxygen, and perchlorate, respectively. The catalytic role of this microorganism was also observed by a decrease in the charge transfer resistance registered via electrochemical impedance spectroscopy. Five-day chronoamperometry of culture at pH = 1.7, USS-CCA7 showed a perchlorate removal rate of 19.106 ± 1.689 mgL−1 day−1 and a cathodic efficiency of 112 ± 5.2 %. Growth on electrodes was observed by epifluorescence and scanning electron microscopy. Interestingly, the results showed that toward higher pH, the cathodic peak of perchlorate is reduced in the voltammetric profiles. This study highlights the use of this psychrotolerant acidophile for the bioremediation of harsh perchlorate-pressured terrestrial under acidic conditions.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-04-25 , DOI:
10.1016/j.bioelechem.2023.108450
Silver-doped hollow carbon spheres (Ag@HCS) were firstly introduced as electrochemical probes for glycated hemoglobin (HbA1c) sensing at a molecularly imprinted polymer (MIP)-based carbon cloth (CC) electrode. Herein, Ag@HCS was prepared using one-pot polymerization of resorcinol and formaldehyde with AgNO3 on the SiO2 template, subsequent carbonization, and template removal. Furthermore, poly-aminophenylboronic acid (PABA) as the MIP film was used as a sensing platform for recognition of HbA1c, which captured the Ag@HCS probe by binding of HbA1c with aptamer modified on the probe surface. Due to regular geometry, large specific surface area, superior electrical conductivity, and highly-dispersed Ag, the prepared Ag@HCS probe provided an amplified electrochemical signal based on the Ag oxidation. By use of the sandwich-type electrochemical sensor, the ultrahigh sensitivity of 4.365 μA (μg mL−1)-1 cm−2 and a wide detection range of 0.8–78.4 μg mL−1 for HbA1c detection with a low detection limit of 0.35 μg mL−1 were obtained. Excellent selectivity was obtained due to the specific binding between HbA1c and PABA-based MIP film. The fabricated electrochemical sensing platform was also implemented successfully for the determination of HbA1c concentrations in the serum of healthy individuals.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.bioelechem.2023.108467
This study compares the performance and output of an electrochemical phospholipid membrane platform against respective in vitro cell-based toxicity testing methods using three toxicants of different biological action (chlorpromazine (CPZ), colchicine (COL) and methyl methanesulphonate (MMS)). Human cell lines from seven different tissues (lung, liver, kidney, placenta, intestine, immune system) were used to validate this physicochemical testing system. For the cell-based systems, the effective concentration at 50 % cell death (EC50) values are calculated. For the membrane sensor, a limit of detection (LoD) value was extracted as a quantitative parameter describing the minimum concentration of toxicant which significantly affects the structure of the phospholipid sensor membrane layer. LoD values were found to align well with the EC50 values when acute cell viability was used as an end-point and showed a similar toxicity ranking of the tested toxicants. Using the colony forming efficiency (CFE) or DNA damage as end-point, a different order of toxicity ranking was observed. The results of this study showed that the electrochemical membrane sensor generates a parameter relating to biomembrane damage, which is the predominant factor in decreasing cell viability when in vitro models are acutely exposed to toxicants. These results lead the way to using electrochemical membrane-based sensors for rapid relevant preliminary toxicity screens.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-05-15 , DOI:
10.1016/j.bioelechem.2023.108464
In this work, a one-step aptasensor for ultrasensitive detection of homocysteine (HCY) is developed based on multifunctional carbon nanotubes, which is magnetic multi-walled carbon nanotubes (Fe3O4@MWCNTs) combined with the aptamer (Apt) for HCY (Fe3O4@MWCNTs-Apt). Fe3O4@MWCNTs-Apt have multiple functions as follows. (1) Apt immobilized could selectively capture all target molecules HCY in the sample; (2) Magnetic Fe3O4 nanoparticles could separate all target molecules HCY captured by Apt from the sample substrate to eliminate the background interference and achieve one-step preparation of the aptasensor; And (3), MWCNTs with good electrical conductivity become a new electrode surface, construct a three-dimensional electrode surface network, make the electron transfer easier and thus then enhance the signal response. Results show that there is a good linear relationship between peak current of square-wave voltammetry (SWV) and HCY concentration in the range of 0.01 μmol/L–1 μmol/L, with a limit of detection (LOD) 0.002 μmol/L. And, selectivity, reproducibility, precision and accuracy are all satisfactory. In addition, it could be applied to the detection of HCY in the plasma of lung cancer patients successfully, suggesting that this one-step aptasensor for HCY has a potential in practical clinical applications.
Foodborne Pathogens and Disease ( IF 3.788 ) Pub Date: 2023-04-25 , DOI:
10.1016/j.bioelechem.2023.108447
The protective effect of A. annua against microbiologically influenced corrosion (MIC) of A36 steel caused by P. aeruginosa (PA) in a simulated marine environment was investigated using electrochemical, spectroscopic, and surface techniques. PA was found to accelerate the local dissolution of A36 which led to the formation of a porous α-FeOOH and γ-FeOOH surface layer. 2D and 3D profiles of treated coupons, obtained by optical profilometer, revealed the formation of crevices in the presence of PA. On the contrary, adding A. annua to the biotic medium led to the formation of a thinner, more uniform surface without significant damage. Electrochemical data showed that the addition of A. annua prevented the MIC of A36 steel with an inhibition efficiency of 60%. The protective effect was attributed to the formation of a more compact Fe3O4 surface layer, as well as the adsorption of phenolics, such as caffeic acid and its derivatives on the A36 steel surfaces, as detected by FTIR and SEM-EDS analysis. ICP-OES confirmed that Fe and Cr species more readily diffuse from A36 steel surfaces incubated in biotic media (Fe; 1516.35 ± 7.94 μg L-1 cm−2, Cr; 11.77 ± 0.40 μg L-1 cm−2) compared to the inhibited media (Fe; 35.01 ± 0.28 μg L-1 cm−2, Cr; 1.58 ± 0.01 μg L-1 cm−2).
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | FOOD SCIENCE & TECHNOLOGY 食品科技3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.80 | 51 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://www.liebertpub.com/submission/foodborne-pathogens-and-disease/108/#artProcForm